molecular formula C21H25N3O3 B14950233 2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one

2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one

Cat. No.: B14950233
M. Wt: 367.4 g/mol
InChI Key: BQEJVYDRCGJWFJ-LPYMAVHISA-N
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Description

1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the imidazole derivative with an aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-AMINOIMIDAZOL-4-ONE: Similar structure but lacks the methylene bridge.

    2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}IMIDAZOL-4-ONE: Similar structure but lacks the isopropyl group.

Uniqueness

1-ISOPROPYL-2-(4-METHOXYPHENYL)-3-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}TETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its specific substitution pattern and the presence of both isopropyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[(E)-(4-methoxyphenyl)methylideneamino]-1-propan-2-ylimidazolidin-4-one

InChI

InChI=1S/C21H25N3O3/c1-15(2)23-14-20(25)24(21(23)17-7-11-19(27-4)12-8-17)22-13-16-5-9-18(26-3)10-6-16/h5-13,15,21H,14H2,1-4H3/b22-13+

InChI Key

BQEJVYDRCGJWFJ-LPYMAVHISA-N

Isomeric SMILES

CC(C)N1CC(=O)N(C1C2=CC=C(C=C2)OC)/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)N1CC(=O)N(C1C2=CC=C(C=C2)OC)N=CC3=CC=C(C=C3)OC

Origin of Product

United States

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